2-Anilinoquinolin-8-ol
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Overview
Description
2-Anilinoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline ring system with an aniline group attached at the 2-position and a hydroxyl group at the 8-position
Mechanism of Action
2-Anilinoquinolin-8-ol: primarily targets postjunctional nicotinic receptors at the neuromuscular junction. These receptors play a crucial role in muscle contraction and relaxation. Specifically, the compound acts as both an agonist and an antagonist at these receptors .
Mode of Action:
- Depolarizing NMBD : This compound is classified as a depolarizing neuromuscular blocking drug (NMBD). It acts as an agonist at acetylcholine (ACh) receptors. Unlike non-depolarizing NMBDs, it produces conformational changes in the receptor, leading to depolarization. Succinylcholine is an example of a depolarizing NMBD .
- Non-depolarizing NMBD : Non-depolarizing NMBDs, on the other hand, competitively antagonize ACh at the postsynaptic nicotinic receptor. They do not induce receptor conformational changes. Binding to these receptors prevents ACh from depolarizing the receptor .
Action Environment:
- Environmental Factors : Factors such as pH (acidosis), temperature, and electrolyte balance affect the compound’s efficacy and stability. Acidotic conditions potentiate the effect of some NMBDs .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, the parent compound of 2-Anilinoquinolin-8-ol, interacts with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the nitrogen atom in the quinoline ring, which can form hydrogen bonds and coordinate with metal ions .
Cellular Effects
A related compound, quinolin-8-ol, has been found to inhibit the ER glycoprotein folding quality control checkpoint enzyme, UDP-glucose glycoprotein glucosyltransferase (UGGT) . This suggests that this compound may also have effects on protein folding and quality control in the endoplasmic reticulum .
Molecular Mechanism
It is known that quinoline derivatives can interact with various biomolecules through non-covalent interactions such as hydrogen bonding, π–π stacking, and CH–π/CH2–π/CH3–π interactions .
Metabolic Pathways
Quinoline and its derivatives are known to be metabolized in the liver, primarily through the cytochrome P450 system .
Subcellular Localization
Given its potential interactions with proteins in the endoplasmic reticulum , it may be localized to this organelle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoquinolin-8-ol typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the reaction of aniline with 8-hydroxyquinoline under specific conditions to form the desired product. The reaction can be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium dithionite or hydrogenation over a palladium catalyst can be employed.
Substitution: Electrophiles like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
2-Anilinoquinolin-8-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Quinolin-8-ol: Shares the quinoline core structure but lacks the aniline group.
2-Styryl-8-hydroxyquinoline: Similar structure with a styryl group instead of an aniline group.
8-Nitroquinoline: Contains a nitro group at the 8-position instead of a hydroxyl group.
Uniqueness: 2-Anilinoquinolin-8-ol is unique due to the presence of both an aniline group and a hydroxyl group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-anilinoquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-13-8-4-5-11-9-10-14(17-15(11)13)16-12-6-2-1-3-7-12/h1-10,18H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPOTMAVKAUJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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